1-Methyl-3-azepanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-azepanamine is an organic compound with the molecular formula C7H16N2 It is a derivative of azepane, a seven-membered heterocyclic amine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-azepanamine can be synthesized through several methods. One common approach involves the reductive amination of 1-methyl-3-azepanone. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or methylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-methyl-3-azepanone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted under elevated pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-azepanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-3-azepanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity. It may serve as a ligand in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive amines suggests it may have pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-methyl-3-azepanamine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-azepanamine can be compared to other similar compounds, such as:
Azepane: The parent compound, which lacks the methyl group on the nitrogen atom.
1-Methylpiperidine: A six-membered ring analog with similar structural features.
1-Methylpyrrolidine: A five-membered ring analog with similar structural features.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs
Properties
IUPAC Name |
1-methylazepan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-2-4-7(8)6-9/h7H,2-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQGERPDKPUNKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.